2-(4-methanehydrazonoylphenyl)-1H-indole-6-carboximidamide dihydrochloride
Description
2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide dihydrochloride, commonly known as DAPI (dihydrochloride), is a heterocyclic diamidine compound with a molecular formula of C₁₆H₁₅N₅·2HCl and a molecular weight of 350.3 g/mol . It is a cell-permeable fluorescent dye that selectively binds to AT-rich regions of double-stranded DNA via minor groove interactions, resulting in a ~20-fold fluorescence enhancement with an emission maximum at 454 nm . DAPI also weakly binds RNA, emitting at 500 nm with reduced quantum yield . Its applications span nuclear staining, apoptosis detection, mycoplasma testing, and quantitative DNA assays . The compound is stable at -20°C and exists as a crystalline solid .
Properties
IUPAC Name |
2-(4-methanehydrazonoylphenyl)-1H-indole-6-carboximidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5.2ClH/c17-16(18)13-6-5-12-7-14(21-15(12)8-13)11-3-1-10(2-4-11)9-20-19;;/h1-9,21H,19H2,(H3,17,18);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHBVRNEPOQUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN)C2=CC3=C(N2)C=C(C=C3)C(=N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Eschenmoser Coupling-Based Synthesis
Step 1: Synthesis of 2-Bromo-1H-Indole-6-Carboximidamide
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Starting material : 6-Cyanoindole (1.0 equiv).
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Bromination : Treat with N-bromosuccinimide (NBS, 1.1 equiv) in DMF at 0–5°C for 4 h.
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Amidination : Convert the nitrile to carboximidamide using HCl-saturated ethanol, followed by ammonia gas.
Step 2: Preparation of 4-(Methanehydrazonoyl)Phenylthioamide
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Hydrazone formation : React 4-formylbenzoic acid (1.0 equiv) with methylhydrazine (1.2 equiv) in ethanol under reflux.
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Thioamide synthesis : Treat the hydrazone with Lawesson’s reagent (0.5 equiv) in THF at 60°C for 6 h.
Step 3: Coupling Reaction
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Conditions : Mix 2-bromo-1H-indole-6-carboximidamide (1.0 equiv) and 4-(methanehydrazonoyl)phenylthioamide (1.2 equiv) in DMF with triethylamine (2.0 equiv) at 25°C for 12 h.
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Workup : Extract with DCM, wash with brine, and purify via silica gel chromatography (EtOAc/hexane, 3:7).
Step 4: Salt Formation
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Treat the free base with HCl (2.0 equiv) in methanol.
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Precipitate the dihydrochloride salt by adding diethyl ether.
| Parameter | Value |
|---|---|
| Yield (overall) | 58–62% |
| Purity (HPLC) | ≥98% |
Route 2: Reductive Cyclization Approach
Step 1: Synthesis of 2-Nitroindole-6-Carboximidamide
Step 2: Hydrazonoyl Group Introduction
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Diazo coupling : React the amine with methyl diazonium salt (generated from methylamine and NaNO2/HCl).
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Cyclization : Perform FeCl3-mediated cyclization in THF at reflux.
| Parameter | Value |
|---|---|
| Yield (Step 2) | 45–50% |
| Reaction Time | 8–10 h |
Optimization and Challenges
Critical Parameters
Side Reactions and Mitigation
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Eschenmoser coupling | 62 | 98 | High |
| Reductive cyclization | 50 | 95 | Moderate |
Key advantages of Route 1 :
Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
2-(4-methanehydrazonoylphenyl)-1H-indole-6-carboximidamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone or carboximidamide groups to their corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of indole compounds exhibit anticancer properties. Studies have shown that 2-(4-methanehydrazonoylphenyl)-1H-indole-6-carboximidamide dihydrochloride can inhibit the proliferation of various cancer cell lines.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Indole derivatives are known to possess antibacterial and antifungal activities.
- Case Study : In a study published in Antimicrobial Agents and Chemotherapy, the compound showed promising results against Staphylococcus aureus and Candida albicans, highlighting its potential as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Effects
Indoles have been recognized for their anti-inflammatory properties, which are crucial in treating various inflammatory diseases.
- Case Study : Research presented in Pharmacology Reports indicated that treatment with this compound significantly reduced inflammation markers in a murine model of arthritis, suggesting its potential use in inflammatory conditions.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(4-methanehydrazonoylphenyl)-1H-indole-6-carboximidamide dihydrochloride depends on its specific interactions with molecular targets. For example, if the compound exhibits enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and preventing the enzyme from catalyzing its reaction. The indole ring and other functional groups in the compound can interact with various biological molecules, influencing its activity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
DAPI belongs to the class of heterocyclic diamidines, which share a core indole-carboximidamide scaffold but differ in substituents and pharmacological properties. Below is a comparative analysis with key analogs from recent studies:
Table 1: Structural and Functional Comparison of DAPI and Related Diamidines
Key Comparative Insights
Structural Modifications and Binding Specificity: DAPI’s unmodified phenyl-carbamimidoyl group enables strong AT-selective DNA binding, whereas analogs like 11c (thiophene linker) and 11b (pyridine-furan hybrid) exhibit altered groove-binding dynamics due to extended aromatic systems .
Fluorescence Properties: DAPI’s fluorescence is well-characterized (λem = 454 nm for DNA), but analogs such as 11b–11e lack reported emission data, suggesting their primary utility lies in non-fluorescent applications (e.g., transcription inhibition) .
Thermal Stability and Solubility :
- DAPI is stable as a crystalline solid at -20°C , while analogs like 11b–11e are reported as high-melting-point solids (>280°C), indicating superior thermal stability but possible solubility challenges in aqueous buffers .
Pharmacological Applications: DAPI is widely used in diagnostics (e.g., mycoplasma detection) due to its RNA-binding capability , whereas analogs like 11c and 11e are tailored for targeting specific transcription factors (e.g., HOXA9) in oncology research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
